Hydroxythiamine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

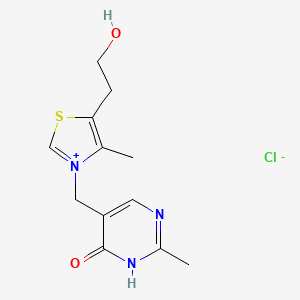

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;/h5,7,16H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAEUWXRHCGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-36-5 | |

| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-hydroxyethyl)-3-(4-hydroxy-2-methylpyrimidin-5-ylmethyl)-4-methylthiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYTHIAMINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZJ9E9JTCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding Oxythiamine as a Thiamine Antagonist

An In-Depth Technical Guide to the Preliminary Biological Activity of Hydroxythiamine (Oxythiamine)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of this compound, more commonly known as Oxythiamine (OT). As a potent thiamine antagonist, Oxythiamine serves as a critical tool for studying thiamine metabolism and as a potential therapeutic agent, particularly in oncology. This document synthesizes preclinical data, outlines core mechanisms, and provides detailed experimental protocols to support further research and development.

Thiamine (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP), acts as a critical coenzyme for enzymes central to carbohydrate and energy metabolism.[1][2] Oxythiamine is a structural analog and antimetabolite of thiamine, differing by the substitution of a hydroxyl group for the amino group on the pyrimidine ring.[3] This seemingly minor modification renders it a powerful competitive inhibitor of thiamine-dependent processes.[4]

The core principle behind Oxythiamine's activity is its function as an "antivitamin." Upon cellular uptake, it is phosphorylated by the enzyme thiamine pyrophosphokinase into Oxythiamine Pyrophosphate (OTP).[3][5] OTP mimics the structure of the natural coenzyme TPP, allowing it to bind to the active sites of TPP-dependent enzymes. However, due to its altered chemical structure, OTP is catalytically inactive and cannot perform the necessary electron stabilization steps, effectively blocking the enzyme's function and disrupting critical metabolic pathways.[4][5]

Core Mechanism of Action: Competitive Inhibition of TPP-Dependent Enzymes

Oxythiamine's biological effects stem from its ability to inhibit a specific class of enzymes that are fundamental to cellular metabolism. The primary targets are:

-

Transketolase (TKT) : A key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). TKT is crucial for producing ribose-5-phosphate, a precursor for nucleotide (DNA, RNA) synthesis, and NADPH, which is vital for antioxidant defense and reductive biosynthesis.[5][6]

-

Pyruvate Dehydrogenase Complex (PDHC) : This mitochondrial enzyme complex links glycolysis to the citric acid (Krebs) cycle by converting pyruvate into acetyl-CoA.[3][7] Its inhibition severely curtails cellular energy production from glucose.

-

α-Ketoglutarate Dehydrogenase Complex (OGDHC) : A critical regulatory enzyme within the Krebs cycle responsible for the conversion of α-ketoglutarate to succinyl-CoA.[3][5]

By competitively inhibiting these enzymes, Oxythiamine induces a state of functional thiamine deficiency, leading to metabolic reprogramming, cell cycle arrest, and ultimately, apoptosis, particularly in cells with high metabolic demands, such as cancer cells.[3][8]

Conclusion and Future Directions

Oxythiamine demonstrates significant preclinical biological activity as a competitive inhibitor of TPP-dependent enzymes. Its ability to disrupt central metabolic pathways makes it a compelling candidate for anti-cancer therapy, particularly for tumors exhibiting high metabolic rates or a dependency on the pentose phosphate pathway.

Future research should focus on:

-

Selective Targeting: Developing strategies to enhance the delivery of Oxythiamine to tumor tissues to minimize potential off-target effects associated with systemic thiamine antagonism.

-

Combination Therapies: Investigating the synergistic potential of Oxythiamine with other metabolic inhibitors or standard-of-care chemotherapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TKT inhibition.

The foundational data and methodologies presented in this guide provide a robust framework for scientists and drug developers to further explore and harness the therapeutic potential of Oxythiamine and other thiamine antagonists.

References

- Vertex AI Search. (n.d.). Oxythiamine - Wikipedia.

- MedChemExpress. (n.d.). Oxythiamine (Hydroxythiamin) | Transketolase Inhibitor.

- Grokipedia. (n.d.). Oxythiamine.

- University of Cambridge Apollo. (n.d.). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.

- NIHR Cambridge Biomedical Research Centre. (2020). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.

- Jones, K. S., et al. (2020). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. PMC - NIH.

- Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central.

- Zub, K., et al. (2022). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine.

- ResearchGate. (2020). (PDF) Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.

- BenchChem. (n.d.). A Comparative Analysis of Oxythiamine's Efficacy Across Diverse Cancer Cell Lines.

- MDPI. (n.d.). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine.

- Wang, J., et al. (2013). Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells. PMC - PubMed Central.

- ResearchGate. (2013). Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells | Request PDF.

- BenchChem. (n.d.). An In-depth Technical Guide on the Efficacy of Transketolase Inhibitors: A Focus on Oxythiamine as a Representative Compound.

- Bai, L., et al. (2021). A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer. NIH.

- Grela, E., et al. (2018). Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro. NIH.

- Le, T. H., et al. (2008). Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors. PubMed.

- Lonsdale, D. (2022). Thiamine (Vitamin B1)—An Essential Health Regulator. MDPI.

- Dhir, S., et al. (2019). The importance of thiamine (vitamin B1) in humans. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxythiamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure, Properties, and Function of Hydroxythiamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Hydroxythiamine, more commonly known as oxythiamine, is a potent synthetic antagonist of thiamine (Vitamin B1). Its structural similarity to thiamine allows it to enter metabolic pathways, where its phosphorylated form, oxythiamine diphosphate, acts as a competitive inhibitor of thiamine pyrophosphate-dependent enzymes. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, formula, and physicochemical properties. It further explores its synthesis, mechanism of action as a thiamine antagonist, and its impact on key metabolic pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a review of its applications in research and potential therapeutic development.

Introduction: The Significance of a Thiamine Antagonist

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for numerous enzymes crucial for carbohydrate and amino acid metabolism.[1] Antagonists of thiamine, such as this compound, are invaluable tools for researchers studying thiamine-dependent pathways and the pathophysiology of thiamine deficiency.[2][3] this compound serves as a key research compound to induce a state of functional thiamine deficiency, allowing for the investigation of the roles of TPP-dependent enzymes in various cellular processes.[4][5] Furthermore, due to the reliance of rapidly proliferating cells, such as cancer cells, on metabolic pathways requiring TPP, this compound has been explored for its potential as a cytostatic agent.[1][3] This guide offers an in-depth exploration of the core scientific principles of this compound, from its fundamental chemical structure to its biological implications.

Chemical Structure and Formula of this compound

This compound is a structural analog of thiamine. The critical difference lies in the substitution of the amino group at position 4 of the pyrimidine ring with a hydroxyl group, which exists in a tautomeric equilibrium with the keto form, pyrimidin-6-one.[4][5] This seemingly minor alteration has profound effects on its biological activity.

Chemical Formula: C₁₂H₁₆N₃O₂S⁺[5][6]

IUPAC Name: 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one[6]

The structural similarity to thiamine is the cornerstone of this compound's mechanism of action, as it allows the molecule to be recognized and processed by the same cellular machinery as its vitamin counterpart.

Diagram: Structural Comparison of Thiamine and this compound

Sources

- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | MDPI [mdpi.com]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxythiamine - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Oxythiamine | C12H16N3O2S+ | CID 8682 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Hydroxythiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiamine, a potent antagonist of thiamine (Vitamin B1), presents a compelling opportunity for therapeutic intervention in diseases characterized by metabolic dysregulation, notably cancer and neurodegenerative disorders. By competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, this compound disrupts fundamental cellular processes, including energy metabolism and the biosynthesis of nucleic acids. This guide provides an in-depth exploration of the molecular targets of this compound, the therapeutic rationale for their inhibition, and detailed experimental protocols to facilitate further research and drug development in this promising area.

Introduction: The Rise of a Thiamine Antagonist

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] Consequently, the disruption of thiamine-dependent pathways has profound effects on cellular function. This compound emerges as a significant molecule in this context. It acts as a competitive inhibitor by being phosphorylated to this compound pyrophosphate (HTPP), which then vies with TPP for the active sites of TPP-dependent enzymes.[2] This antagonism effectively creates a state of functional thiamine deficiency, offering a unique strategy to target diseases reliant on hyperactive metabolic pathways.

This guide will delve into the three primary enzymatic targets of this compound: Transketolase (TKT), Pyruvate Dehydrogenase (PDH), and Alpha-Ketoglutarate Dehydrogenase (OGDH). We will explore the therapeutic implications of their inhibition and provide the necessary technical framework for researchers to investigate these targets.

The Central Mechanism: Competitive Inhibition of TPP-Dependent Enzymes

The therapeutic potential of this compound is rooted in its ability to mimic thiamine, gain access to cellular machinery, and subsequently block the function of vital enzymes. The process begins with the phosphorylation of this compound by thiamine pyrophosphokinase, the same enzyme that activates thiamine.[2] The resulting this compound pyrophosphate (HTPP) is a structural analog of TPP with a critical difference that renders it catalytically inactive.

HTPP then competes with the endogenous TPP for binding to the apoenzymes of TKT, PDH, and OGDH. This competitive inhibition effectively reduces the overall activity of these enzymes, leading to a cascade of metabolic consequences.

Figure 1: Mechanism of this compound Action.

Primary Therapeutic Targets and Their Rationale

Transketolase (TKT): A Gateway to Cancer Cell Proliferation

Therapeutic Rationale: Transketolase is a central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[3] The PPP is crucial for rapidly proliferating cells, such as cancer cells, as it provides two essential components:

-

Ribose-5-phosphate: The building block for nucleotides, which are required for DNA and RNA synthesis.

-

NADPH: A reducing agent essential for antioxidant defense and fatty acid synthesis.

By inhibiting TKT, this compound can starve cancer cells of these vital resources, leading to cell cycle arrest and apoptosis.[4] Furthermore, the reduction in NADPH levels can increase oxidative stress within cancer cells, making them more susceptible to cell death.[3] Preclinical studies using oxythiamine, a close analog of this compound, have demonstrated anti-metastatic effects and inhibition of tumor growth in various cancer models.[5][6]

Downstream Effects of TKT Inhibition:

-

Decreased nucleotide biosynthesis.

-

Reduced NADPH levels, leading to increased reactive oxygen species (ROS).

-

Inhibition of cell proliferation and induction of apoptosis.

-

Sensitization of cancer cells to other therapies.

Pyruvate Dehydrogenase (PDH): Disrupting the Engine of Cellular Respiration

Therapeutic Rationale: The pyruvate dehydrogenase complex links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[7] Inhibition of PDH by this compound forces a metabolic shift towards anaerobic glycolysis, even in the presence of oxygen (the Warburg effect). This leads to:

-

Reduced ATP production: Impairing the energy supply for cellular processes.

-

Lactic acidosis: Due to the increased conversion of pyruvate to lactate.

Targeting PDH could be a viable strategy in cancers that are highly dependent on aerobic respiration.[8] Furthermore, in conditions like septic shock where metabolic dysregulation and lactic acidosis are prominent features, modulating PDH activity could be of therapeutic interest.

Downstream Effects of PDH Inhibition:

-

Decreased acetyl-CoA production.

-

Impaired Krebs cycle function.

-

Reduced mitochondrial respiration and ATP synthesis.

-

Increased lactate production.

Alpha-Ketoglutarate Dehydrogenase (OGDH): A Target in Neurodegenerative Disease

Therapeutic Rationale: The alpha-ketoglutarate dehydrogenase complex is a rate-limiting enzyme in the Krebs cycle. Its dysfunction is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[9] Thiamine deficiency, which can be mimicked by this compound, leads to reduced OGDH activity, resulting in:

-

Impaired mitochondrial energy metabolism.

-

Increased oxidative stress.

Using this compound in preclinical models of neurodegeneration can help elucidate the role of impaired oxidative metabolism in disease progression and identify potential therapeutic strategies.[10] While direct inhibition of OGDH in patients with neurodegeneration is not a therapeutic goal, understanding the consequences of its inhibition is crucial for developing therapies that can restore its function.

Downstream Effects of OGDH Inhibition:

-

Accumulation of alpha-ketoglutarate.

-

Reduced production of succinyl-CoA and NADH.

-

Disruption of the Krebs cycle and electron transport chain.

-

Increased mitochondrial dysfunction and oxidative stress.

Quantitative Data Summary

| Compound | Target Enzyme | Ki (μM) | Cell Line | IC50 (μM) | Reference |

| Oxythiamine | Transketolase (rat liver) | ~0.2 | Lewis Lung Carcinoma | 8.75 (invasion) | [5][11] |

| Oxythiamine | Transketolase (yeast) | ~0.03 | A549 (NSCLC) | ~10 (viability, 12h) | [11][12] |

| Oxythiamine | - | - | HeLa | 36 (growth inhibition) | [13] |

Note: Data for this compound is limited in the public domain; oxythiamine is a closely related and frequently studied analog.

Experimental Protocols

Enzyme Activity Assays

This protocol is adapted from established methods for measuring erythrocyte transketolase activity, a common biomarker for thiamine status.[14][15][16][17]

Principle: The activity of TKT is measured by a coupled enzymatic reaction. The products of the TKT reaction, glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, are converted through a series of reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

-

Thiamine pyrophosphate (TPP) solution

-

Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

-

NADH

-

Sample (cell lysate or purified enzyme)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare a master mix containing the reaction buffer, substrates, coupling enzymes, and NADH.

-

Add the sample to the wells of the 96-well plate.

-

To measure TPP-stimulated activity, add TPP solution to designated wells.

-

Initiate the reaction by adding the master mix to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation (decrease in absorbance) is proportional to the TKT activity.

Figure 2: Transketolase Activity Assay Workflow.

This protocol is based on commercially available kits and established methodologies.[18][19][20][21]

Principle: PDH activity is determined by a coupled enzyme reaction where the product of the PDH reaction, NADH, is used to reduce a colorimetric probe. The increase in absorbance at a specific wavelength (e.g., 450 nm or 565 nm) is proportional to the PDH activity.

Materials:

-

PDH Assay Buffer

-

PDH Substrate (Pyruvate)

-

Coenzyme A

-

NAD+

-

Colorimetric Probe (e.g., MTT or similar tetrazolium salt)

-

Developer solution

-

Sample (cell lysate or isolated mitochondria)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare cell or tissue lysates in the provided assay buffer.

-

Prepare a reaction mix containing the assay buffer, substrate, coenzyme A, NAD+, and developer.

-

Add the sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 565 nm).

-

The increase in absorbance is proportional to the PDH activity.

This protocol is based on commercially available kits.[1][22][23][24]

Principle: Similar to the PDH assay, OGDH activity is measured using a coupled enzyme reaction. The NADH produced by the OGDH complex reduces a colorimetric probe, and the resulting color change is measured spectrophotometrically.

Materials:

-

OGDH Assay Buffer

-

OGDH Substrate (Alpha-Ketoglutarate)

-

Coenzyme A

-

NAD+

-

Colorimetric Probe

-

Developer solution

-

Sample (cell lysate or isolated mitochondria)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare samples (cell or tissue homogenates) in the provided assay buffer.

-

Prepare a reaction mix containing the assay buffer, substrate, coenzyme A, NAD+, and developer.

-

Add the sample to the wells of a 96-well plate.

-

Start the reaction by adding the reaction mix.

-

Incubate at 37°C and measure the absorbance kinetically at the recommended wavelength (e.g., 450 nm).

-

The rate of increase in absorbance is proportional to the OGDH activity.

Cell-Based Assays

This is a standard colorimetric assay to assess cell viability.[25][26][27]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound solution at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate the percentage of cell viability relative to an untreated control.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. α-ketoglutarate dehydrogenase inhibition counteracts breast cancer-associated lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transketolase counteracts oxidative stress to drive cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]

- 5. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of thiamine and its antimetabolite oxythiamine on the proliferative activity of carcinosarcoma Walker 256 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modeling neurodegenerative disease pathophysiology in thiamine deficiency: consequences of impaired oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 19. raybiotech.com [raybiotech.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cellbiologics.com [cellbiologics.com]

- 22. content.abcam.com [content.abcam.com]

- 23. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 24. assaygenie.com [assaygenie.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. clyte.tech [clyte.tech]

- 27. broadpharm.com [broadpharm.com]

Hydroxythiamine vs thiamine structural differences

An In-depth Technical Guide to the Structural and Functional Divergence of Hydroxythiamine and Thiamine

Authored by: A Senior Application Scientist

Preamble: Beyond the Vitamin B1 Monolith

For researchers, scientists, and drug development professionals engaged in the complexities of cellular metabolism and enzyme kinetics, thiamine (Vitamin B1) is a cornerstone. Its biologically active form, thiamine pyrophosphate (TPP), is an indispensable coenzyme for fundamental metabolic processes.[1][2] However, to truly manipulate and understand these pathways, we must look beyond the native cofactor to its structural analogs. Among the most significant of these is this compound, also known as oxythiamine. This guide deconstructs the critical, single-atom structural difference between thiamine and this compound, exploring the profound functional consequences that arise from this seemingly minor alteration. Understanding this divergence is paramount for its application as a research tool and its potential as a therapeutic agent.[3][4]

Part 1: The Core Structural Distinction: An Amino to a Hydroxyl Group Substitution

Thiamine's structure is a conjugate of a pyrimidine and a thiazolium ring, linked by a methylene bridge.[5] The defining structural feature that distinguishes this compound from thiamine lies on the pyrimidine ring. Specifically, the amino group (-NH₂) at the 4' position of the pyrimidine ring in thiamine is replaced by a hydroxyl group (-OH) in this compound.[3]

This substitution modifies the electronic properties and hydrogen-bonding capabilities of the pyrimidine ring, which, while not directly involved in the catalytic mechanism at the thiazolium ring, has significant implications for enzyme recognition and binding affinity.

Caption: Core structural variance between Thiamine and this compound.

Part 2: Functional Ramifications of the Structural Change

The substitution of the amino for a hydroxyl group creates a powerful thiamine antagonist. This compound itself is inactive, but like thiamine, it can be phosphorylated by the enzyme thiamine pyrophosphokinase within the cell to form this compound pyrophosphate (HTPP), also called oxythiamine pyrophosphate (OTPP).[3][6] This phosphorylated analog is the primary agent of antagonism, acting as a competitive inhibitor of TPP-dependent enzymes.[6]

Differential Inhibition of TPP-Dependent Enzymes

HTPP competes with TPP for the coenzyme binding sites on various enzymes critical to central metabolism. The affinity of HTPP can, in some cases, exceed that of the natural coenzyme, TPP, making it a potent inhibitor.[3]

-

Pyruvate Dehydrogenase Complex (PDHC) & α-Ketoglutarate Dehydrogenase Complex (α-KGDH): These mitochondrial enzyme complexes are vital for linking glycolysis to the citric acid cycle and for a key rate-limiting step within the cycle, respectively.[1][7] this compound competitively inhibits these enzymes, leading to a significant bottleneck in cellular energy production.[6]

-

Transketolase (TK): This cytosolic enzyme is a crucial component of the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for generating NADPH and precursors for nucleotide synthesis.[1][8] Transketolase is particularly sensitive to HTPP. The inhibition of transketolase by HTPP is a well-established functional marker of thiamine deficiency.[3][6]

Comparative Kinetic Data

The following table summarizes the inhibitory characteristics of this compound diphosphate on key TPP-dependent enzymes.

| Enzyme | Natural Coenzyme | Antagonist Coenzyme | Inhibition Type | Key Metabolic Pathway | Reference |

| Transketolase (TK) | Thiamine Diphosphate (TPP) | Oxythiamine Diphosphate | Competitive | Pentose Phosphate Pathway | [3][6] |

| Pyruvate Dehydrogenase (PDH) | Thiamine Diphosphate (TPP) | Oxythiamine Diphosphate | Competitive | Citric Acid Cycle Link | [6] |

| Thiamine Pyrophosphokinase | Thiamine | Oxythiamine | Competitive | TPP Synthesis | [3] |

Note: Specific Kᵢ values can vary depending on the enzyme source and assay conditions. Oxythiamine diphosphate has been shown to inhibit rat liver transketolase by 50% at concentrations of 0.02–0.2 μM.[3]

Disruption of Core Metabolic Pathways

By inhibiting these key enzymatic control points, HTPP effectively disrupts the central carbon metabolism of the cell. The functional consequences include impaired ATP production, reduced NADPH for antioxidant defense and biosynthesis, and a diminished capacity for nucleotide synthesis.

Caption: Inhibition points of this compound-PP in central metabolism.

Part 3: Key Experimental Methodologies

For researchers aiming to utilize this compound, robust and validated protocols are essential.

Chemical Synthesis of this compound from Thiamine

A highly efficient method for preparing this compound involves the acid hydrolysis of thiamine. This process deaminates the pyrimidine ring.[3]

Protocol: Acid Hydrolysis of Thiamine Hydrochloride

-

Reagents & Materials:

-

Thiamine Hydrochloride

-

5N Hydrochloric Acid (HCl)

-

Reflux condenser and round-bottom flask

-

Heating mantle

-

pH meter and base (e.g., NaOH) for neutralization

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

-

Procedure:

-

Dissolve Thiamine Hydrochloride in 5N HCl in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 6 hours.[3]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the solution to precipitate the product.

-

Filter the crude this compound product.

-

Purify the product by recrystallization to yield pure this compound, free from residual thiamine.[3]

-

Caption: Workflow for the synthesis of this compound.

Analytical Method for Differentiating Thiamine and this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these two closely related compounds. The most common approach utilizes fluorescence detection after post-column derivatization of thiamine into thiochrome.

Protocol: HPLC with Post-Column Derivatization

-

Instrumentation & Columns:

-

HPLC system with a fluorescence detector.

-

Post-column reaction module.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Mobile Phase & Reagents:

-

Isocratic mobile phase: A mixture of aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic modifier like methanol or acetonitrile.

-

Oxidizing reagent: Potassium ferricyanide in alkaline solution (e.g., NaOH).

-

-

Procedure:

-

Sample Preparation: Extract thiamine and this compound from the matrix (e.g., tissue homogenate, cell lysate) using an acidic solution. Centrifuge to remove precipitates.

-

Injection: Inject the filtered supernatant onto the C18 column. The two compounds will separate based on their slight difference in polarity.

-

Post-Column Reaction: As the eluent exits the column, it is mixed with the oxidizing reagent in the reaction module. Thiamine is quantitatively oxidized to the highly fluorescent thiochrome.[9][10] this compound does not form this fluorescent product.

-

Detection: The fluorescence detector is set to measure the thiochrome emission (Excitation: ~360 nm, Emission: ~450 nm).[9] A peak will be observed for thiamine. This compound can be detected simultaneously using a UV detector in-line before the post-column module.

-

Quantification: Use certified standards of both thiamine and this compound to create calibration curves for accurate quantification.

-

Part 4: Applications in Research and Development

The unique properties of this compound make it an invaluable tool:

-

Modeling Thiamine Deficiency: It is widely used in animal and cell culture models to induce a functional thiamine deficiency, allowing researchers to probe the downstream effects of impaired TPP-dependent pathways in a controlled manner.[3][6]

-

Cancer Therapeutics Research: The metabolic reprogramming observed in many cancers, often termed the Warburg effect, creates dependencies that can be exploited.[3] Because cancer cells often have a high glycolytic rate, they can be particularly vulnerable to inhibitors of PDHC and the PPP. Consequently, this compound and other thiamine antagonists are being investigated as potential cytostatic agents.[3][4]

Conclusion

The structural difference between this compound and thiamine is a single atom substitution, yet it fundamentally alters the molecule's function from an essential vitamin to a potent metabolic antagonist. By competitively inhibiting the formation and function of thiamine pyrophosphate, this compound provides a powerful chemical tool for dissecting the roles of TPP-dependent enzymes in health and disease. For professionals in metabolic research and drug discovery, a thorough understanding of this structural-functional relationship is not merely academic—it is foundational to designing insightful experiments and developing novel therapeutic strategies.

References

-

Cornell University. (n.d.). Thiamine Biochemistry. Retrieved from [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1), BSR20171148. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine pyrophosphate. Retrieved from [Link]

-

Cornell University. (n.d.). Thiamine analysis. Retrieved from [Link]

-

Ostrovskiĭ, I. M. (1977). [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of this compound in animal organisms]. Biokhimiia (Moscow, Russia), 42(12), 2137–2148. Retrieved from [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Portland Press. Retrieved from [Link]

-

Begley, T. P., et al. (2008). Biosynthesis of Thiamin Pyrophosphate. Chemical Reviews, 98(5), 1845-1860. Retrieved from [Link]

-

Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-596. Retrieved from [Link]

-

Oka, Y., et al. (1967). Studies on vitamin B1 and related compounds. CVII. Synthesis of hydroxyethylthiamine homologs. Chemical & Pharmaceutical Bulletin, 15(4), 448-453. Retrieved from [Link]

-

Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. Molecules, 16(5), 3740-3755. Retrieved from [Link]

-

Synapse. (2024). What is the mechanism of Thiamine Hydrochloride?. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiamin biosynthesis pathway in plants. Retrieved from [Link]

-

ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts. Retrieved from [Link]

-

Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis. PubMed. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the difference between thiamine (Thiamine Hydrochloride) and thiamine mononitrate?. Retrieved from [Link]

-

Cornell University. (n.d.). Thiamine Properties. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Thiamine Assays—Advances, Challenges, and Caveats. Retrieved from [Link]

-

Request PDF. (n.d.). [Thiamine and its derivatives in the regulation of cell metabolism]. Retrieved from [Link]

-

Kexistence. (2017). Thiamine Assays—Advances, Challenges, and Caveats. PubMed Central. Retrieved from [Link]

-

Laklem, A., et al. (2011). [Thiamine and its derivatives in the regulation of cell metabolism]. Postepy higieny i medycyny doswiadczalnej (Online), 65, 495-504. Retrieved from [Link]

-

Lynch, P. L. M., & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. Journal of Chromatography A, 881(1-2), 267-284. Retrieved from [Link]

Sources

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiamine Properties [thiamine.dnr.cornell.edu]

- 6. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of this compound in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiamine analysis [thiamine.dnr.cornell.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Early Research Findings on Hydroxythiamine: A Mechanistic Exploration of Thiamine Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiamine, a structural analog of thiamine (Vitamin B1), stands as a pivotal tool in the historical and ongoing study of metabolic pathways. As an antimetabolite, its primary mechanism involves its intracellular conversion to this compound pyrophosphate (HTPP), which subsequently acts as a potent competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This inhibition disrupts critical energy metabolism pathways, including the pentose phosphate pathway and the Krebs cycle, by targeting enzymes such as transketolase and pyruvate dehydrogenase. Early in vivo studies established a distinct temporal relationship between administration and maximal enzymatic inhibition, revealing that the false coenzyme is incorporated during the de novo synthesis of apoenzymes. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key kinetic parameters, and presenting detailed protocols for its study. It serves as a technical resource for researchers leveraging thiamine antagonists to investigate cellular metabolism and for professionals in drug development exploring metabolic vulnerabilities.

The Central Role of Thiamine in Cellular Energetics

Thiamine, or Vitamin B1, is an essential water-soluble vitamin indispensable for cellular health and energy metabolism.[1][2][3] Its biological significance is realized through its conversion to the active coenzyme form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[2][4][5] TPP is a critical cofactor for several key enzymes that govern the metabolism of carbohydrates, lipids, and branched-chain amino acids.[2][5][6][7]

The primary TPP-dependent enzymes include:

-

Pyruvate Dehydrogenase Complex (PDH): Located in the mitochondria, PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial step that links glycolysis to the Krebs cycle (citric acid cycle).[4][6][8]

-

α-Ketoglutarate Dehydrogenase (KGDH): A key rate-limiting enzyme within the Krebs cycle, KGDH is essential for the production of cellular energy in the form of ATP.[4][6][9]

-

Transketolase (TK): A cytosolic enzyme central to the non-oxidative branch of the pentose phosphate pathway (PPP).[4][8] The PPP is vital for generating NADPH, required for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, the precursors for nucleotide synthesis.[5][6][10]

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): This mitochondrial enzyme complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[6][11]

Disruption of these pathways due to thiamine deficiency leads to severe metabolic dysfunction and a range of pathologies, including the neurological and cardiovascular syndromes of beriberi and Wernicke-Korsakoff syndrome.[3][9][12] The study of thiamine antagonists like this compound has been instrumental in elucidating these dependencies.

Figure 1: Overview of key metabolic pathways dependent on Thiamine Pyrophosphate (TPP).

This compound: A Thiamine Antimetabolite

This compound, also known as oxythiamine, is a synthetic analog of thiamine where the amino group on the pyrimidine ring is replaced with a hydroxyl group.[8][13] This seemingly minor modification renders the molecule biologically inactive in its native state and transforms it into a potent antivitamin, or antimetabolite.[8] The development of such analogs was a critical step in understanding the metabolic role of Vitamin B1 and the consequences of its deficiency.[14]

Chemical Structure: Thiamine vs. This compound

The structural difference between thiamine and this compound is confined to the pyrimidine moiety. This change prevents the molecule from functioning as a coenzyme but preserves its ability to be recognized by the cellular machinery responsible for thiamine phosphorylation.

| Compound | Pyrimidine Ring C4-Substituent | Molar Mass (Cation) |

| Thiamine | Amino Group (-NH₂) | 265.36 g·mol⁻¹[4] |

| This compound | Hydroxyl Group (-OH) | 266.34 g·mol⁻¹ (Calculated) |

Mechanism of Action: Bioactivation and Competitive Inhibition

The antivitamin action of this compound is not direct. Instead, it functions as a "Trojan horse," utilizing the cell's own enzymatic pathways to become a potent inhibitor. This process involves two key steps: metabolic activation and competitive enzyme inhibition.[8][15]

Metabolic Activation to this compound Pyrophosphate (HTPP)

Upon entering the cell, this compound is recognized as a substrate by the enzyme thiamine pyrophosphokinase (TPK) . This enzyme catalyzes the transfer of a pyrophosphate group from ATP to this compound, converting it into This compound pyrophosphate (HTPP) , the active anticoenzyme.[8][15] This is the same enzyme responsible for converting thiamine into its active TPP form.[5]

Competitive Inhibition of TPP-Dependent Enzymes

Once formed, HTPP acts as a competitive inhibitor of TPP. Due to its structural similarity, HTPP can bind to the TPP-binding site (the active center) of enzymes like transketolase and pyruvate dehydrogenase.[8][15] However, the substitution of the amino group for a hydroxyl group prevents it from performing the necessary catalytic functions of TPP.[16] This binding effectively sequesters the enzyme in an inactive state, blocking the metabolic pathway.

Research indicates that HTPP exhibits a high affinity for these enzymes, in some cases even higher than the natural coenzyme TPP, making it a particularly effective inhibitor.[8]

Figure 2: Metabolic activation of this compound and its competitive inhibition of TPP-dependent enzymes.

Foundational In Vivo Research Insights

Early animal studies were crucial for understanding the pharmacodynamics of this compound. A key finding was the delayed onset of maximal enzyme inhibition. After a single large dose of this compound (70-400 mg/kg), the peak inhibition of transketolase activity in various tissues (liver, heart, kidney, etc.) was not observed until 48 to 72 hours post-administration.[15]

This delay was significant because it occurred when the concentration of free this compound and HTPP in the tissues was minimal. The interpretation of this phenomenon is that HTPP does not simply displace TPP from already-formed holoenzymes in a rapidly reversible manner. Instead, the "false coenzyme" (HTPP) is primarily incorporated into the enzyme during the de novo synthesis of the protein (apoenzyme).[15] This newly formed, inactive "false holoenzyme" is stable and tightly bound, leading to a prolonged and potent inhibitory effect. The half-life for this incorporation into transketolase was found to be between 24 and 30 hours.[15]

Experimental Protocols for Studying Thiamine Antagonism

The following protocols are foundational methodologies for researchers investigating the effects of this compound or other thiamine analogs.

Protocol: In Vitro Transketolase Activity Assay

This protocol describes a classic method to measure the inhibitory effect of HTPP on transketolase activity, often using erythrocyte hemolysates as a readily available enzyme source. The assay measures the "TPP effect," which is the percentage increase in enzyme activity upon the addition of exogenous TPP, indicating the degree of coenzyme saturation.

Rationale: Erythrocytes lack mitochondria and de novo protein synthesis capabilities, making them a clean system to study the cytosolic enzyme transketolase and its coenzyme dependency.[15] Measuring the consumption of a substrate (e.g., ribose-5-phosphate) or the formation of a product (e.g., sedoheptulose-7-phosphate) provides a quantitative measure of enzyme activity.

Step-by-Step Methodology:

-

Preparation of Hemolysate:

-

Collect whole blood in heparinized tubes.

-

Centrifuge at 1,500 x g for 10 minutes to pellet erythrocytes. Remove plasma and buffy coat.

-

Wash erythrocytes three times with cold 0.9% NaCl solution.

-

Lyse the packed red cells by adding 2 volumes of ice-cold deionized water and freeze-thawing twice.

-

The resulting hemolysate is the source of transketolase.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.6), MgCl₂, and the substrate ribose-5-phosphate.

-

Divide the reaction mixture into three sets of tubes:

-

Basal: Hemolysate + reaction mixture.

-

TPP-Stimulated: Hemolysate + reaction mixture + saturating concentration of TPP.

-

Inhibited: Hemolysate + reaction mixture + varying concentrations of the inhibitor (HTPP).

-

-

Pre-incubate the tubes at 37°C for 10 minutes to allow inhibitor binding.

-

Initiate the reaction by adding the hemolysate.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

-

Quantification:

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Centrifuge to remove precipitated protein.

-

Measure the amount of remaining ribose-5-phosphate or formed sedoheptulose-7-phosphate in the supernatant using a colorimetric method (e.g., with orcinol).

-

Calculate transketolase activity based on substrate consumed or product formed.

-

-

Data Analysis:

-

Calculate the TPP effect: [ (Activity with TPP - Basal Activity) / Basal Activity ] * 100.

-

Plot inhibitor concentration (HTPP) against enzyme activity to determine parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Sources

- 1. Thiamine (Vitamin B1)—An Essential Health Regulator [mdpi.com]

- 2. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Role of Thiamin in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]

- 6. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 7. Vitamin B1 (Thiamine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijbs.com [ijbs.com]

- 11. A Review of the Biochemistry, Metabolism and Clinical Benefits of Thiamin(e) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative anti-vitamin B1 action of neopyrithiamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of this compound in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiamine Properties [thiamine.dnr.cornell.edu]

Investigating the Mechanism of Action of Hydroxythiamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiamine, an analog of thiamine (Vitamin B1), functions as a potent antagonist to the vitamin's essential metabolic roles. Upon cellular uptake, it is phosphorylated to this compound pyrophosphate (HTPP), which acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This guide delineates the core mechanism of this compound, focusing on its inhibitory action on key enzymes such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. By disrupting central metabolic hubs—namely the pentose phosphate pathway and the Krebs cycle—this compound induces significant metabolic stress, a characteristic that has positioned it as a molecule of interest in therapeutic areas like oncology. We provide a comprehensive framework of validated experimental protocols, from in vitro enzyme kinetics to cellular uptake and metabolic flux analyses, to enable a thorough investigation of its molecular interactions and cellular consequences.

Introduction: The Rationale for Targeting Thiamine Metabolism

Thiamine, in its biologically active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and energy metabolism.[1][2] These TPP-dependent enzymes, including transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (KGDHC), are critical for cellular bioenergetics and the synthesis of biosynthetic precursors like ribose for nucleotides.[3][4] Many pathological conditions, particularly cancer, exhibit a heightened reliance on glucose metabolism, making the thiamine-dependent pathways attractive therapeutic targets.[5][6]

This compound (Oxythiamine) is a structural analog of thiamine that acts as an antivitamin or antagonist.[7][8] Its mechanism is predicated on its ability to be processed by the same cellular machinery as thiamine, leading to the formation of an inhibitory analog of TPP. This guide provides senior researchers and drug development professionals with the foundational knowledge and detailed methodologies to rigorously investigate the mechanism of action of this compound.

The Core Mechanism: Competitive Inhibition of TPP-Dependent Enzymes

The central tenet of this compound's action is its intracellular conversion to this compound pyrophosphate (HTPP), which then competes with the endogenous TPP for the cofactor-binding sites on enzymes.[7][9]

-

Cellular Uptake and Phosphorylation: this compound enters the cell via thiamine transporters (e.g., SLC19 family members).[10][11] Once inside, it is phosphorylated by the enzyme thiamine pyrophosphokinase (TPK) to its active diphosphate form, HTPP.[7][12]

-

Enzyme Inhibition: HTPP binds to the active sites of TPP-dependent enzymes. However, due to its structural difference from TPP (a hydroxyl group replacing the amino group), it fails to function as a competent cofactor, thereby inhibiting the enzyme's catalytic activity.[13][14] This competitive inhibition is a cornerstone of its antagonist function.

-

Metabolic Disruption: The inhibition of enzymes like TKT, PDHC, and KGDHC leads to significant metabolic bottlenecks.[14][15] This results in reduced flux through the pentose phosphate pathway (impairing nucleotide synthesis and NADPH production) and the Krebs cycle (crippling cellular ATP production).[1][4]

Caption: Core mechanism of this compound action.

Experimental Validation: A Step-by-Step Guide

To fully characterize this compound's mechanism, a logical sequence of experiments is required. This section provides self-validating protocols with clear scientific justifications.

Protocol 1: In Vitro Enzyme Inhibition Assay

Expertise & Causality: This is the most direct test of the central hypothesis. By using purified components, we can isolate the interaction between the inhibitor (HTPP) and its target enzyme, allowing for precise determination of the inhibition type and potency (Ki). A competitive inhibition pattern is the expected, self-validating outcome.[16]

Methodology:

-

Reagent Preparation:

-

Purify the target enzyme (e.g., human recombinant transketolase).

-

Synthesize HTPP from this compound.

-

Prepare a range of HTPP and TPP stock solutions.

-

Prepare a coupled enzyme assay system. For transketolase, this typically involves using its product, glyceraldehyde-3-phosphate, in a subsequent reaction that consumes NADH, allowing activity to be monitored by the decrease in absorbance at 340 nm.[17][18]

-

-

Assay Execution (96-well plate format):

-

To each well, add the assay buffer, coupling enzymes, NADH, and the TKT substrates (e.g., D-Xylulose 5-phosphate and D-Ribose 5-phosphate).[17]

-

Add varying concentrations of the inhibitor (HTPP). Include a vehicle control (DMSO).

-

Add varying concentrations of the cofactor (TPP).

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]

-

Initiate the reaction by adding the purified transketolase enzyme.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 20-30 minutes.[20]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the absorbance vs. time curve.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the plot: In competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (apparent Km increases with inhibitor concentration).[16]

-

Calculate the inhibition constant (Ki) from the data.

-

Protocol 2: Cellular Uptake and Phosphorylation Assay

Expertise & Causality: Before HTPP can inhibit intracellular enzymes, this compound must enter the cell and be phosphorylated. This protocol verifies these prerequisite steps. Using a radiolabeled analog allows for sensitive and quantitative tracking of the compound's fate within the cell.[21]

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency in 6-well plates.

-

Radiolabeling:

-

Cell Lysis and Separation:

-

At each time point, aspirate the radiolabeled buffer and wash the cells three times with ice-cold buffer to stop uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% Triton X-100).

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Analysis:

-

Option A (Total Uptake): Quantify the radioactivity in an aliquot of the lysate using liquid scintillation counting. Normalize to the protein concentration of the lysate.[23]

-

Option B (Phosphorylation Status): Analyze the lysate using High-Performance Liquid Chromatography (HPLC) with an inline radioactivity detector to separate and quantify [³H]-hydroxythiamine, [³H]-HTMP, and [³H]-HTPP.[12]

-

-

Data Interpretation:

-

Plot total uptake over time to determine uptake kinetics.

-

The HPLC analysis will confirm the intracellular conversion of this compound to its phosphorylated, active forms.

-

Protocol 3: Stable Isotope-Resolved Metabolomics (SIRM)

Expertise & Causality: This is a systems-level validation experiment. By tracing the flow of heavy-isotope-labeled glucose, we can directly measure the functional consequence of enzyme inhibition on the entire metabolic network. A reduction in flux into the pentose phosphate pathway and Krebs cycle provides powerful, integrated evidence for the mechanism of action.[24][25]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in standard media.

-

Switch the media to one containing a stable isotope tracer, typically [U-¹³C₆]-glucose, for a defined period to approach isotopic steady-state.[26]

-

-

Inhibitor Treatment:

-

Treat one set of plates with this compound at a relevant concentration (e.g., 5x IC50) for a duration determined by cell proliferation assays. Maintain a vehicle-treated control group.

-

-

Metabolite Extraction:

-

Rapidly aspirate the media and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells, collect the cell/methanol mixture, and perform extraction steps to separate polar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Monitor the mass isotopologue distributions (MIDs) for key metabolites in glycolysis, the pentose phosphate pathway (e.g., ribose-5-phosphate), and the Krebs cycle (e.g., citrate, α-ketoglutarate).[27]

-

-

Metabolic Flux Analysis:

-

Data Interpretation:

-

Compare the calculated metabolic fluxes between the control and this compound-treated groups. A significant decrease in flux through TKT (PPP) and PDHC/KGDHC (Krebs cycle) would confirm the inhibitor's downstream functional effect.

-

Caption: Logical workflow for validating this compound's mechanism.

Data Presentation and Expected Outcomes

Effective data presentation is crucial for interpretation. The following table summarizes the expected quantitative results from the described experimental workflow.

| Experiment | Parameter | Target Enzyme | Expected Outcome | Significance |

| Protocol 1 | Inhibition Type | Transketolase, PDHC | Competitive | Confirms HTPP competes with TPP at the active site.[16] |

| Ki (Inhibition Constant) | Transketolase, PDHC | Low µM range | Demonstrates high-affinity binding of HTPP to its targets.[14] | |

| Protocol 2 | Cellular Uptake Rate | Whole Cell | Time-dependent increase | Verifies transport into the cell.[21] |

| HTPP / HT Ratio | Intracellular Lysate | > 1 after several hours | Confirms efficient conversion to the active inhibitory form.[12] | |

| Protocol 3 | Relative Metabolic Flux | Pentose Phosphate Pathway | Significant Decrease | Validates functional inhibition of Transketolase in situ.[29] |

| Relative Metabolic Flux | Krebs Cycle | Significant Decrease | Validates functional inhibition of PDHC/KGDHC in situ.[15] |

Conclusion and Future Directions

The mechanism of action for this compound is robustly defined by its role as a competitive antagonist of TPP. The experimental framework provided here—progressing from direct enzyme inhibition to cellular uptake and systems-level metabolic analysis—offers a comprehensive and self-validating approach to study this compound and its derivatives.

Future work should focus on leveraging this mechanistic understanding for therapeutic development. This includes:

-

Pharmacodynamic studies in in vivo models to correlate enzyme inhibition in tissues with anti-tumor efficacy.[13][29]

-

Structural biology to resolve the crystal structure of HTPP bound to target enzymes, providing a blueprint for designing next-generation inhibitors with improved selectivity and potency.

-

Investigating resistance mechanisms , which may involve upregulation of thiamine transporters or TPK.

-

Exploring combination therapies , where metabolic disruption by this compound could sensitize cells to other therapeutic agents.[30]

By rigorously applying these advanced methodologies, researchers can fully elucidate the therapeutic potential of targeting thiamine metabolism with antagonists like this compound.

References

-

Title: Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Source: PubMed Central. URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Source: MDPI. URL: [Link]

-

Title: Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Source: ResearchGate. URL: [Link]

-

Title: [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of this compound in animal organisms]. Source: PubMed. URL: [Link]

-

Title: Identification of Novel Small-Molecule Inhibitors for Human Transketolase by High-Throughput Screening with Fluorescent Intensity (FLINT) Assay. Source: ResearchGate. URL: [Link]

-

Title: Identification and characterization of thiamine analogs with antiplasmodial activity. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

-

Title: Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Source: PubMed Central. URL: [Link]

-

Title: Structural basis of thiamine transport and drug recognition by SLC19A3. Source: PubMed Central. URL: [Link]

-

Title: Vitamin B1 (thiamine) uptake by human retinal pigment epithelial (ARPE-19) cells: mechanism and regulation. Source: PubMed Central. URL: [Link]

-

Title: Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors. Source: PubMed. URL: [Link]

-

Title: 6.4: Enzyme Inhibition. Source: Biology LibreTexts. URL: [Link]

-

Title: Thiamine supplementation to cancer patients: A double edged sword. Source: Cancer Network. URL: [Link]

-

Title: The importance of thiamine (vitamin B1) in humans. Source: PubMed Central. URL: [Link]

-

Title: What is the mechanism of Thiamine Hydrochloride? Source: Patsnap Synapse. URL: [Link]

-

Title: The role of thiamine in cancer: possible genetic and cellular signaling mechanisms. Source: PubMed. URL: [Link]

-

Title: Effects of Thiamine Deficiency and Treatment With the Antagonists, Oxythiamine and Pyrithiamine, on the Levels and Distribution of Thiamine Derivatives in Rat Brain. Source: PubMed. URL: [Link]

-

Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: PubMed Central. URL: [Link]

-

Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf. URL: [Link]

-

Title: The use of thiamine and thiamine antagonists to investigate the etiology of early mortality syndrome in lake trout (Salvelinus namaycush). Source: PubMed. URL: [Link]

-

Title: Thiamine (Vitamin B1)—An Essential Health Regulator. Source: MDPI. URL: [Link]

-

Title: High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate. Source: NIH. URL: [Link]

-

Title: Excess Thiamine May Promote Tumor Growth. Source: CancerNetwork. URL: [Link]

-

Title: Thiamin. Source: Linus Pauling Institute | Oregon State University. URL: [Link]

-

Title: Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells. Source: PubMed Central. URL: [Link]

-

Title: Cellular Uptake & Cellular Release Assays. Source: Gifford Bioscience. URL: [Link]

-

Title: Thiamin Function, Metabolism, Uptake, and Transport. Source: ACS Publications. URL: [Link]

-

Title: Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea. Source: ResearchGate. URL: [Link]

-

Title: Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells. Source: PubMed Central. URL: [Link]

-

Title: Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models. Source: PubMed. URL: [Link]

-

Title: Thiamin function, metabolism, uptake, and transport. Source: PubMed. URL: [Link]

-

Title: The key carbohydrate metabolic pathways involving thiamine phosphate... Source: ResearchGate. URL: [Link]

-

Title: High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: What is Thiamine (Vitamin B1) mechanism of action? Source: Consensus. URL: [Link]

-

Title: A new antagonist of thiamine. Source: PubMed. URL: [Link]

-

Title: (PDF) Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells. Source: ResearchGate. URL: [Link]

Sources

- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. The role of thiamine in cancer: possible genetic and cellular signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new antagonist of thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiamin function, metabolism, uptake, and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiamine Status in Humans and Content of Phosphorylated Thiamine Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of this compound in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. journals.asm.org [journals.asm.org]

- 22. Vitamin B1 (thiamine) uptake by human retinal pigment epithelial (ARPE-19) cells: mechanism and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 27. researchgate.net [researchgate.net]

- 28. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 29. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. cancernetwork.com [cancernetwork.com]

Hydroxythiamine: A Comprehensive Guide to Chemical Stability and Degradation Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiamine, a critical analogue of thiamine (Vitamin B1), plays a significant role in biochemical research and pharmaceutical development. Understanding its stability profile is paramount for ensuring its efficacy and safety in various applications. This technical guide provides a detailed exploration of the intrinsic stability of this compound, the environmental factors that influence its degradation, and the primary chemical pathways through which it degrades. We will delve into the mechanistic basis for its instability under specific conditions—such as pH, temperature, and oxidative stress—and present validated analytical methodologies for conducting robust stability assessments. This document serves as an essential resource for professionals involved in the formulation, analysis, and handling of this compound, offering field-proven insights and actionable protocols to mitigate degradation and ensure product integrity.

Introduction: The Significance of this compound

Thiamine and its derivatives are fundamental to cellular metabolism. The parent molecule, thiamine, is comprised of a pyrimidine ring and a thiazolium ring linked by a methylene bridge.[1] this compound, also known as oxythiamine, is a key thiamine antimetabolite where the amino group on the pyrimidine ring is substituted with a hydroxyl group. This structural modification allows it to act as a competitive inhibitor in biological systems, making it an invaluable tool for studying thiamine-dependent enzymatic reactions and metabolic pathways.[2] However, the same structural features that confer its biological activity also render it susceptible to chemical degradation. A thorough understanding of its stability is not merely an academic exercise; it is a prerequisite for the development of stable formulations and the generation of reliable experimental data.

Intrinsic Stability and Physicochemical Properties

The stability of this compound is intrinsically linked to its chemical structure, which, like thiamine, is sensitive to heat, alkaline conditions, oxygen, and radiation.[3][4] The molecule's stability is largely dictated by the integrity of the thiazolium ring and the methylene bridge connecting it to the pyrimidine ring.

-

pH Profile: this compound exhibits maximum stability in acidic environments (pH 3-5).[5][6] As the pH increases towards neutral and alkaline conditions (pH > 7), the thiazolium ring becomes susceptible to nucleophilic attack, initiating degradation.[7]

-

Thermal Liability: Elevated temperatures significantly accelerate the degradation rate of thiamine derivatives.[8] Thermal degradation can lead to the cleavage of the molecule, producing various sulfur-containing heterocyclic compounds, which often result in discoloration (yellowing) and the generation of potent odors.[3][8]

-

Oxidative Sensitivity: The molecule is prone to oxidation, a process that can be catalyzed by the presence of certain metal ions.[8][9] This pathway leads to the formation of distinct degradation products, such as the tricyclic compound thiochrome.[7][8]